![molecular formula C10H8FNO2 B11905128 4-Fluoro-5-methoxyindole-3-carboxaldehyde](/img/structure/B11905128.png)
4-Fluoro-5-methoxyindole-3-carboxaldehyde
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Overview
Description
4-Fluoro-5-methoxyindole-3-carboxaldehyde is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluoro and methoxy groups on the indole ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-methoxyindole-3-carboxaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxyindole.
Formylation: The formyl group is introduced at the 3-position using Vilsmeier-Haack reaction, which involves the reaction of 5-methoxy-4-fluoroindole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-methoxyindole-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: 4-Fluoro-5-methoxyindole-3-carboxylic acid.
Reduction: 4-Fluoro-5-methoxyindole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
4-Fluoro-5-methoxyindole-3-carboxaldehyde is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that enhance biological activity against various diseases, including cancer and neurological disorders. For instance, derivatives of this compound have been investigated for their potential as inhibitors of xanthine oxidase, which is relevant in conditions like gout and cardiovascular diseases .
Neuroactive Probes
The compound serves as a precursor for developing fluorescent neuroactive probes used in brain imaging. These probes facilitate the study of neuronal activity and the visualization of biological processes in real-time, which is crucial for understanding neurological diseases .
Biochemical Research
Enzyme Interaction Studies
Research has focused on the interactions between this compound and various biological targets, including serotonin receptors. These interactions are essential for elucidating mechanisms underlying mood disorders and could lead to new therapeutic strategies for treating depression and anxiety .
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antimicrobial properties, demonstrating efficacy against several bacterial strains. This highlights its potential application in developing new antibacterial agents .
Material Science
Organic Electronics
In material science, this compound is being explored for its unique electronic properties. Its derivatives are being investigated for use in organic electronics and optoelectronic devices, which could lead to advancements in flexible electronics and display technologies .
Agrochemicals
Crop Protection
The compound is also being studied for its role in formulating agrochemicals aimed at improving crop protection. Research indicates that it can enhance the effectiveness of pesticides and herbicides, contributing to increased agricultural yields .
Data Table: Comparative Analysis of Applications
Application Area | Specific Uses | Research Findings |
---|---|---|
Medicinal Chemistry | Synthesis of pharmaceutical agents | Potential xanthine oxidase inhibitors |
Development of neuroactive probes | Enhances visualization in brain imaging | |
Biochemical Research | Study of enzyme interactions | Binding affinity to serotonin receptors |
Antimicrobial agents | Efficacy against bacterial strains | |
Material Science | Organic electronics | Unique electronic properties; potential in flexible displays |
Agrochemicals | Crop protection formulations | Improved effectiveness of pesticides |
Case Studies
-
Synthesis and Evaluation of Derivatives
A study focused on synthesizing various derivatives of this compound to evaluate their biological activities. The derivatives were tested for their ability to inhibit specific enzymes involved in cancer proliferation pathways, showing promising results that warrant further investigation into their therapeutic potential . -
Fluorescent Probes Development
Another research project involved the development of fluorescent probes derived from this compound aimed at studying synaptic transmission in live neuronal cultures. The probes demonstrated high specificity and sensitivity, allowing researchers to observe real-time changes in neuronal activity under different physiological conditions .
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methoxyindole-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the fluoro and methoxy groups can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole-3-carboxaldehyde: Lacks the fluoro group, which may result in different reactivity and biological activity.
4-Fluoroindole-3-carboxaldehyde:
4-Fluoro-5-methoxyindole:
Uniqueness
4-Fluoro-5-methoxyindole-3-carboxaldehyde is unique due to the combination of the fluoro, methoxy, and formyl groups on the indole ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Biological Activity
4-Fluoro-5-methoxyindole-3-carboxaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity by reviewing relevant research findings, case studies, and data tables that summarize its effects and mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
A study conducted on derivatives of indole compounds demonstrated that certain analogs exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL. The structural modifications, including the introduction of fluorine and methoxy groups, were crucial in enhancing the antimicrobial efficacy of these compounds .
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have indicated that indole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have also been noted in studies focusing on indole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models.
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes and receptors involved in microbial resistance and cancer progression. The presence of the fluorine atom and methoxy group may enhance binding affinity and selectivity towards these targets.
Data Table: Biological Activity Summary
Activity | Effect | Reference |
---|---|---|
Antimicrobial | MIC ≤ 0.25 µg/mL against MRSA | |
Anticancer | Induces apoptosis in cancer cells | |
Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Studies
- Antimicrobial Efficacy : A case study involving a series of indole derivatives found that this compound showed enhanced activity against MRSA compared to its non-fluorinated counterparts. The study highlighted the importance of functional groups in modulating biological activity .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that treatment with indole derivatives led to significant reductions in cell viability, suggesting a promising avenue for cancer therapy development .
Properties
Molecular Formula |
C10H8FNO2 |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
4-fluoro-5-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8FNO2/c1-14-8-3-2-7-9(10(8)11)6(5-13)4-12-7/h2-5,12H,1H3 |
InChI Key |
WUVRULPNLGPJHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2C=O)F |
Origin of Product |
United States |
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